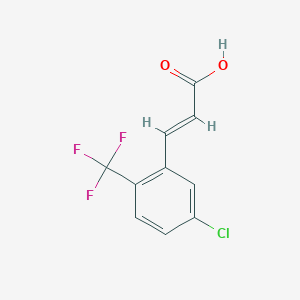

5-Chloro-2-(trifluoromethyl)cinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[5-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFQEQSFWJVVAT-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Impact of Halogen Substituents on Biological Efficacy

Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms can affect a molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and target binding affinity.

The position of the chlorine atom on the cinnamic acid scaffold is a critical determinant of its biological activity. Studies on various substituted cinnamic acid derivatives have shown that the location of the halogen substituent significantly impacts efficacy. For instance, in a series of chloro-substituted cinnamic acid derivatives tested for antibacterial activity, the para-substituted compound exhibited greater potency compared to the ortho-substituted analog, suggesting that the position of the chlorine atom influences the interaction with bacterial targets. nih.gov Similarly, in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, the position of chlorine or fluorine substitution has a marked effect on bioactivity and selectivity. nih.govresearchgate.net Generally, para-substituted compounds show potent activity against AChE, while ortho-substituted analogs are more effective against BChE. nih.govresearchgate.net

The introduction of substituents on the phenyl ring of cinnamic acid derivatives has been shown to influence their antimicrobial activity. mdpi.com For example, the position of a hydroxyl group on the phenyl ring of certain cinnamic acid derivatives was found to be crucial for their activity against Enterococcus faecium, with the ortho-position being essential for interaction with the bacterial cell wall. mdpi.comresearchgate.net A change to the meta- or para-position led to a significant decrease in activity. mdpi.comresearchgate.net This highlights the importance of the substituent's location in defining the molecule's orientation and interaction within the binding site of its biological target.

The introduction of halogens into the structure of cinnamic acid derivatives is a known strategy to enhance their antimicrobial properties. nih.gov Halogenation can increase the lipophilicity of a molecule, which may facilitate its passage through the lipid-rich cell membranes of microorganisms. nih.gov

Research has demonstrated a clear link between halogenation and increased antimicrobial activity in various chemical scaffolds. For example, the halogenation of certain peptoids, which are mimics of peptides, led to a significant enhancement of their activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, chlorinated and brominated analogs showed a substantial increase in potency. nih.gov

In the context of cinnamic acid derivatives, studies have shown that the presence of chlorine atoms can lead to potent antimicrobial agents. For instance, a series of 3,4-dichlorocinnamanilides displayed a broader spectrum of action and higher antibacterial efficacy compared to their 4-chlorocinnamanilide counterparts. nih.gov This suggests that the degree and nature of halogenation can be fine-tuned to optimize antimicrobial potency. Some of these chlorinated derivatives exhibited submicromolar activity against Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.gov

The biological effects of 5-Chloro-2-(trifluoromethyl)cinnamic acid and related halogenated cinnamic acids are mediated through their interaction with specific molecular targets. One of the proposed mechanisms of action for its antimicrobial activity is the inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid biosynthesis in bacteria. By inhibiting ACC, the compound can disrupt the synthesis of lipids necessary for bacterial cell membrane integrity and growth.

Furthermore, halogenated cinnamic acid derivatives have been investigated as inhibitors of other key enzymes. For example, certain fluorine or chlorine-substituted cinnamic acid derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.govresearchgate.net The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.

In the realm of cancer research, cinnamic acid derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, which is a critical process in tumor invasion and metastasis. biointerfaceresearch.com Specifically, MMP-9 is a target of interest, and the design of cinnamic acid-based inhibitors for this enzyme is an active area of research. biointerfaceresearch.com

Role of the Trifluoromethyl Group in Ligand-Receptor Interactions

The trifluoromethyl (-CF3) group is a key pharmacophore in modern drug design, valued for its unique electronic and steric properties that can significantly enhance the pharmacological profile of a molecule. mdpi.comresearchgate.netresearchgate.net

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property, known as a negative inductive effect (-I effect), can significantly influence the acidity and reactivity of the parent molecule. In the case of this compound, the -CF3 group, in conjunction with the chlorine atom, increases the acidity of the carboxylic acid group. This enhanced acidity can lead to stronger interactions with biological targets that have basic residues in their active sites.

The steric bulk of the trifluoromethyl group is also a significant factor. It is larger than a methyl group and can influence the conformation of the molecule, which in turn affects how it fits into the binding pocket of a receptor or enzyme. mdpi.com This steric hindrance can also shield the molecule from metabolic degradation, thereby increasing its biological half-life. mdpi.com

The introduction of a trifluoromethyl group can enhance the binding affinity and selectivity of a ligand for its target receptor. mdpi.com The increased lipophilicity conferred by the -CF3 group can improve the molecule's ability to cross cell membranes and interact with hydrophobic pockets within the binding site. mdpi.com The Hansch π value, a measure of lipophilicity, for a -CF3 group is +0.88. mdpi.com

Furthermore, the strong C-F bonds in the trifluoromethyl group contribute to its metabolic stability, making it resistant to enzymatic degradation. mdpi.com This increased stability ensures that the drug can reach its target and exert its effect for a longer duration. The trifluoromethyl group's ability to participate in hydrogen bonding and electrostatic interactions can also contribute to a stronger and more selective binding to the target protein. mdpi.comresearchgate.net Research on a glucocorticoid receptor ligand demonstrated that replacing a trifluoromethyl group with other substituents altered the functional behavior of the ligand from an agonist to an antagonist, highlighting the critical role of the -CF3 group in determining the nature of the ligand-receptor interaction. researchgate.net

Elucidating Structure-Activity Profiles for Diverse Biological Applications

The unique structural characteristics of this compound, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, have prompted investigations into its various biological activities. These substitutions significantly influence the molecule's electronic properties and lipophilicity, which in turn dictate its interaction with biological targets. Research into its derivatives and related cinnamic acid compounds has provided a foundational understanding of its potential therapeutic applications, spanning from enzyme inhibition to antimicrobial and anticancer effects.

Cinnamic acid and its derivatives are recognized for their capacity to inhibit various enzymes, a property central to their broad spectrum of biological activities. The specific inhibitory profile of these compounds is largely dictated by the nature and position of substituents on the aromatic ring.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are not detailed in the provided research, various cinnamic acid derivatives have been evaluated for their α-glucosidase inhibitory potential. The inhibitory action of these compounds is often competitive, non-competitive, or uncompetitive, effectively delaying carbohydrate digestion and reducing postprandial glucose levels.

Tyrosinase Inhibition: Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and medicine for treating hyperpigmentation. Cinnamic acid and its derivatives have been identified as tyrosinase inhibitors. For instance, certain cinnamic acid–eugenol esters have demonstrated potent, reversible, mixed-type inhibition of tyrosinase, with potencies exceeding that of the standard inhibitor, kojic acid. Similarly, other derivatives, such as (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate, act as non-competitive inhibitors. The introduction of a trifluoromethyl group, as seen in 5-(trifluoromethyl)benzothiazole derivatives, has been shown to produce promising anti-tyrosinase compounds.

Matrix Metallopeptidase 9 (MMP-9) Inhibition: MMP-9 is a zinc-dependent enzyme involved in the degradation of the extracellular matrix and is implicated in cancer progression and other diseases. Consequently, MMP-9 inhibitors are being explored as potential therapeutic agents. Molecular docking studies have suggested that cinnamic acid derivatives can exhibit a considerable binding affinity to the catalytic domain of MMP-9.

Table 1: Enzyme Inhibition by Cinnamic Acid Derivatives This table summarizes the inhibitory activities of various cinnamic acid derivatives against different enzymes as reported in the literature. Data for this compound is not specified.

| Enzyme Target | Derivative Class | Type of Inhibition | Key Findings | Reference |

|---|---|---|---|---|

| α-Glucosidase | General Cinnamic Acid Derivatives | Competitive, Non-competitive, Uncompetitive | Inhibits carbohydrate digestion, potential for managing type 2 diabetes. | |

| Tyrosinase | Cinnamic acid–eugenol esters | Reversible, Mixed-type | Potency can be several folds stronger than kojic acid. | |

| Tyrosinase | (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | Non-competitive | Demonstrated strong inhibitory activity. | |

| Matrix Metallopeptidase 9 (MMP-9) | General Cinnamic Acid Derivatives | Not specified | Docking studies show considerable binding affinity to the catalytic site. |

Derivatives of cinnamic acid are noted for their wide-ranging antimicrobial activities. The core mechanisms often involve disruption of cellular integrity and key metabolic processes.

Antibacterial and Antifungal Mechanisms: The antimicrobial action of cinnamic acid derivatives is frequently attributed to their ability to disrupt the plasma membrane, damage nucleic acids and proteins, and induce intracellular reactive ox

Computational Chemistry and Cheminformatics in Compound Research

Molecular Docking for Prediction of Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed to understand how a ligand, such as 5-Chloro-2-(trifluoromethyl)cinnamic acid, might interact with a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein and then using a scoring function to rank the best poses.

In studies involving similar cinnamic acid derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and elucidating binding interactions. For instance, docking studies on novel cinnamic acid analogs have explored their binding interactions with matrix metalloproteinase-9 (MMP-9), a protein implicated in several types of cancer. researchgate.net These simulations revealed how the derivatives fit into the binding site and which interactions contribute to their inhibitory potential. researchgate.net Similarly, docking has been used to investigate the binding affinity of cinnamic acid derivatives against the DENV-2 NS2B/NS3 protease, a key enzyme in the dengue virus life cycle, to identify the most stable ligand-protein complexes based on the lowest free energy of binding. analis.com.my

For this compound, a docking study would involve preparing the 3D structure of the compound and docking it into the active site of a selected target protein. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and amino acid residues in the target's binding pocket. For example, the chlorine atom and the trifluoromethyl group on the phenyl ring would be analyzed for their specific contributions to binding affinity and selectivity. Studies on other trifluoromethyl-containing compounds, like trans-4-(trifluoromethyl)cinnamic acid (4TFCA), have used docking to identify histone deacetylase (HDAC8) as a potential target, with the molecule showing a high binding energy. niscpr.res.inniscpr.res.in This type of analysis provides a structural basis for the compound's activity and guides further optimization to enhance potency and selectivity.

Table 1: Examples of Molecular Docking Studies on Cinnamic Acid Derivatives

| Derivative/Compound | Target Protein | Finding/Observation | Reference |

|---|---|---|---|

| Novel Cinnamic Acid Analogs | Matrix Metalloproteinase-9 (MMP-9) | Showed appreciable docking interactions and binding patterns, supporting in vitro cytotoxicity results. | researchgate.net |

| Synthesized Cinnamic Acid Derivatives | DENV-2 NS2B/NS3 Protease | Investigated binding affinity to find the complex with the lowest free energy of binding. | analis.com.my |

| trans-4-(Trifluoromethyl)cinnamic acid (4TFCA) | Histone Deacetylase (HDAC8) | Demonstrated the highest binding energy of –6.10 kcal/mol, suggesting potent inhibition. | niscpr.res.inniscpr.res.in |

| Chlorochalcone Derivatives | Cyclooxygenase-2 (COX-2) | Able to bind to key amino acid residues (Arg120, Tyr355) in the active site. | cmu.ac.th |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of atoms over time, offering insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex.

For this compound, MD simulations could be used to analyze its conformational preferences in different environments, such as in a vacuum, in water, or when bound to a target protein. In the context of drug design, MD is often used as a follow-up to molecular docking. After a promising binding pose is identified, an MD simulation of the ligand-protein complex is run to assess its stability. The simulation can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes that might weaken its interaction with the target. preprints.org

For example, MD simulations performed on potential inhibitors of the Leishmania major enzyme DHFR-TS, which included cinnamic acid derivatives, were used to examine the binding mode and structural stability of the top-ranked compounds within the enzyme's active site. preprints.org These simulations showed minimal fluctuations, indicating a high degree of stability for the complex. preprints.org Similarly, conformational analysis of the parent cinnamic acid molecule has been performed to determine the relative stability of its different isomers (s-cis vs. s-trans). scielo.org.mx Such analysis for this compound would clarify how the bulky and electron-withdrawing substituents influence the rotational barrier of the molecule and its preferred shape, which is critical for target binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

A QSAR model is built using a dataset of compounds with known activities. Various molecular descriptors are calculated for each compound, which can be categorized as electronic (e.g., atomic charges), thermodynamic (e.g., heat of formation), structural (e.g., molecular weight), or spatial. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates these descriptors with the observed activity. cmu.ac.th

For a series of cinnamic acid derivatives, QSAR models have been developed to predict activities such as anti-lipid peroxidation and anti-HBV effects. nih.govplos.org For instance, a QSAR model for chlorochalcones identified key descriptors like the charge on specific carbon atoms (qC1, qC10, qC15), the energy of the lowest unoccupied molecular orbital (LUMO), and the logarithm of the partition coefficient (Log P) as being crucial for predicting anticancer activity. cmu.ac.th The resulting equation allowed for the prediction of activity for new, unsynthesized compounds. cmu.ac.th

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. The model could then identify the key structural features of the trifluoromethyl and chloro-substituted cinnamic acid scaffold that are most important for its activity, guiding the design of new analogs with potentially improved potency. nih.gov

In Silico Prediction of Pharmacokinetic-Relevant Molecular Descriptors

In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.gov Predicting these pharmacokinetic properties helps to identify compounds that are likely to have good bioavailability and appropriate metabolic stability, reducing the rate of failure in later stages of drug development. researchgate.net

The absorption and distribution of a drug are heavily influenced by its physicochemical properties, such as lipophilicity (log P), water solubility, molecular weight, and polar surface area. Computational models can quickly estimate these properties for a molecule like this compound.

Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness of a compound based on these properties. meliordiscovery.com It suggests that poor oral absorption or permeation is more likely when a compound has a molecular weight >500, a log P > 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.net In silico tools like SwissADME or QikProp can calculate these descriptors and predict properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration. sciensage.info For trans-4-(trifluoromethyl)cinnamic acid, ADMET prediction tools have been used to evaluate its drug-likeness. niscpr.res.in A similar analysis for this compound would provide a preliminary assessment of its potential to be an orally available drug.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for Cinnamic Acid Derivatives

| Property/Descriptor | Predicted Value/Range | Implication | Reference |

|---|---|---|---|

| Molecular Weight (MW) | Generally < 500 Da for drug-like compounds | Influences diffusion and absorption. | researchgate.net |

| Lipophilicity (Log P) | Consensus Log Po/w is often calculated from multiple models (e.g., XLOGP3, WLOGP) | Crucial for membrane permeability and absorption. | sciensage.info |

| Water Solubility (Log S) | Predicted using models like ESOL | Affects formulation and absorption. | sciensage.info |

| GI Absorption | Predicted as High/Low based on models like BOILED-Egg | Indicates potential for oral bioavailability. | sciensage.info |

| BBB Permeation | Predicted as Yes/No | Determines if the compound can enter the central nervous system. | sciensage.info |

Understanding a compound's metabolic fate is critical for assessing its efficacy and potential for toxicity. In silico tools can predict likely metabolic pathways by identifying metabolically labile sites on the molecule. For cinnamic acids, common metabolic transformations include the reduction of the acrylic acid side chain and modifications to the phenyl ring. researchgate.net

Studies on the metabolism of trans-cinnamic acid have shown that it can be transformed via an epoxide-diol pathway or through reduction of the double bond. researchgate.netnih.gov For this compound, prediction software would analyze the likelihood of reactions such as hydroxylation of the aromatic ring, glucuronidation of the carboxylic acid group, or other phase I and phase II metabolic reactions. The presence of the stable trifluoromethyl group and the chlorine atom would significantly influence these pathways, potentially blocking certain sites of metabolism while making others more susceptible. These predictions help in identifying potential metabolites that would need to be monitored in experimental studies.

Ligand-based virtual screening is a computational strategy used to identify new active compounds from large databases based on the similarity to known active ligands. mdpi.com This approach is valuable when the 3D structure of the biological target is unknown. The screening can be based on 2D similarity (e.g., fingerprints) or 3D similarity (e.g., shape and pharmacophore matching).

In a study on cinnamic acid derivatives, a combined ligand- and structure-based virtual screening was used to identify potential inhibitors against Leishmania major DHFR-TS from a database of 314 related compounds. mdpi.comresearchgate.net The ligand-based approach successfully classified numerous compounds as active based on their molecular descriptors. mdpi.com If this compound were a known active compound, its structural features could be used to define a pharmacophore model (a 3D arrangement of essential features for activity). This model would then be used to screen large compound libraries to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to share the same biological activity. nih.gov

Drug Target Identification and Pathway Analysis using Cheminformatics Databases

Cheminformatics plays a pivotal role in the early stages of drug discovery by helping to identify potential drug targets and biological pathways for a given compound. ncsu.edu This is often achieved by mining vast, curated biological and chemical databases.

Major cheminformatics resources such as ChEMBL, a database of bioactive molecules with drug-like properties maintained by the European Bioinformatics Institute (EBI), and pathway databases like Reactome and Pathway Commons, are central to this process. ebi.ac.uknih.govreactome.orgpathwaycommons.org ChEMBL contains extensive information on compound bioactivity, linking chemical structures to their experimental effects on biological targets. ebi.ac.uknih.gov Pathway databases, on the other hand, provide detailed maps of molecular interactions and reaction networks, allowing researchers to understand the broader biological context of a potential drug target. reactome.orgpathwaycommons.orgcncb.ac.cn

The general process involves screening the chemical structure of a compound, such as this compound, against the data in these repositories. ncsu.edu By searching for structurally similar molecules, researchers can form hypotheses about the compound's potential biological activity based on the established activities of its analogs. nih.gov Furthermore, if a compound has been tested in high-throughput screens, the results can be cross-referenced with pathway information to identify biological processes that are significantly affected. reactome.org

As of this review, specific bioactivity data, drug targets, or pathway associations for this compound are not extensively documented in major public databases like ChEMBL or Reactome. While its regioisomer, 2-Chloro-5-(trifluoromethyl)cinnamic acid, has been noted for potential antimicrobial and anticancer applications, dedicated target identification and pathway analysis for the 5-chloro-2-(trifluoromethyl) isomer remain areas for future investigation. The use of these cheminformatics tools will be essential for systematically exploring its potential therapeutic applications.

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to predict the electronic structure and properties of molecules. scielo.org.mxniscpr.res.in DFT allows for the detailed investigation of parameters such as molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential, which are crucial for understanding a molecule's reactivity and intermolecular interactions. niscpr.res.indntb.gov.ua

While specific DFT studies on this compound are not available in the reviewed literature, extensive research on the parent molecule, cinnamic acid, and on structurally related isomers like trans-4-(trifluoromethyl)cinnamic acid (4TFCA), provides a clear framework for the expected findings from such an analysis. scielo.org.mxniscpr.res.inresearchgate.netniscpr.res.in

Studies on 4TFCA, for instance, utilize the DFT/B3LYP method with a 6-311++G(d,p) basis set to perform geometry optimization and calculate key electronic properties. niscpr.res.inniscpr.res.in The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. niscpr.res.in

For 4TFCA, the HOMO-LUMO energy gap was calculated, and Natural Bond Orbital (NBO) analysis revealed the stability conferred by hyper-conjugative interactions. niscpr.res.in Similar calculations for this compound would be expected to reveal the influence of the chlorine and trifluoromethyl group positions on the molecule's electron distribution and reactivity. The strong electron-withdrawing nature of both substituents would significantly impact the electronic properties of the aromatic ring and the acrylic acid side chain.

The table below presents selected calculated parameters for the related compound trans-4-(trifluoromethyl)cinnamic acid, illustrating the type of data generated by DFT studies. niscpr.res.inniscpr.res.in

| Calculated Property | Value for trans-4-(trifluoromethyl)cinnamic acid | Significance |

| HOMO Energy | -7.21 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.89 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap (ΔE) | 5.32 eV | Relates to chemical reactivity and kinetic stability. |

| Total Dipole Moment | 3.82 Debye | Measures the overall polarity of the molecule. |

This data is for the related compound trans-4-(trifluoromethyl)cinnamic acid and serves as an illustrative example of the computational approach. Source: niscpr.res.inniscpr.res.in

A comprehensive DFT analysis of this compound would provide invaluable insights into its electronic characteristics, guiding its potential application in materials science and rational drug design.

Analytical Methodologies for Research Oriented Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 5-Chloro-2-(trifluoromethyl)cinnamic acid, offering insights into its atomic connectivity, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the protons provide a wealth of information. The protons of the aromatic ring typically appear in the downfield region, with their specific chemical shifts influenced by the electron-withdrawing effects of the chloro and trifluoromethyl substituents. The vinyl protons of the cinnamic acid moiety are also readily identifiable, with their coupling constant providing information about the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the aromatic carbons all resonate at characteristic frequencies. The large chemical shift of the trifluoromethyl carbon is also a key diagnostic feature.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.20 - 7.80 | m | - |

| =CH-COOH | 6.40 - 6.60 | d | ~16 |

| Ar-CH= | 7.80 - 8.00 | d | ~16 |

| COOH | 12.0 - 13.0 | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| Ar-C | 120 - 140 |

| =CH | 115 - 145 |

| CF₃ | 120 - 125 (q) |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The CF₃ signal appears as a quartet due to coupling with the fluorine atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, HPLC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 250.60 g/mol . cymitquimica.com

When coupled with liquid chromatography (LC) or high-performance liquid chromatography (HPLC), MS allows for the analysis of complex mixtures and the confirmation of the identity of the target compound. In techniques like electrospray ionization (ESI), the molecule is typically observed as the deprotonated species [M-H]⁻ in negative ion mode or the protonated species [M+H]⁺ in positive ion mode.

The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for cinnamic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). The presence of the chlorine and trifluoromethyl groups will also influence the fragmentation, leading to characteristic neutral losses and fragment ions.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Negative Mode) | m/z (Positive Mode) |

|---|---|---|

| [M-H]⁻ | ~249.0 | - |

| [M+H]⁺ | - | ~251.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Isomer Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The extended conjugation of the cinnamic acid system, involving the aromatic ring, the carbon-carbon double bond, and the carbonyl group, gives rise to strong absorption in the UV region.

The UV-Vis spectrum is characterized by one or more absorption maxima (λ_max_). The position and intensity of these bands are sensitive to the solvent polarity and the isomeric form of the molecule. For instance, the E and Z isomers of cinnamic acids often exhibit distinct UV-Vis spectra, allowing for the analysis of isomeric purity. The electron-withdrawing substituents on the aromatic ring can also cause a shift in the absorption maxima.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental for separating this compound from impurities and for its quantification in research samples.

High Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. It offers high resolution, sensitivity, and reproducibility. A typical HPLC system for this analysis would consist of a pump, an injector, a column, a detector (often a UV detector), and a data acquisition system.

The key to a successful HPLC separation is the optimization of the stationary and mobile phases.

For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

Stationary Phase: The most common stationary phases are silica-based and chemically modified with C18 (octadecyl) or C8 (octyl) alkyl chains. The choice between C18 and C8 depends on the desired retention and selectivity. C18 columns provide greater retention for nonpolar compounds, while C8 columns offer shorter analysis times.

Mobile Phase: The mobile phase typically consists of a mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter for the analysis of acidic compounds like this compound. To ensure the carboxylic acid is in its neutral, protonated form and to achieve good peak shape, the pH of the mobile phase is usually maintained below the pKa of the analyte (typically around pH 2-3) by adding an acid such as formic acid, acetic acid, or trifluoroacetic acid.

A gradient elution, where the proportion of the organic modifier is increased over the course of the analysis, is often employed to ensure the efficient elution of the target compound while also separating it from any impurities with different polarities.

Table 4: Typical HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Note: These are representative parameters and may require optimization for specific applications and instrumentation.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetic acid |

| Carbon dioxide |

| Carbon monoxide |

| Formic acid |

| Methanol |

| Trifluoroacetic acid |

Knoevenagel Condensation as a Key Synthetic Route

Detection Parameters (e.g., UV Detection Wavelengths)

In High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) detection is a common and robust method for the quantification of aromatic compounds like cinnamic acid and its derivatives. The selection of an appropriate detection wavelength is critical for achieving maximum sensitivity and specificity. The UV absorbance of these compounds is due to the electronic transitions within the phenyl ring and the conjugated acrylic acid side chain.

For the parent compound, trans-cinnamic acid, the maximum absorbance is typically observed around 270 nm, while its geometric isomer, cis-cinnamic acid, has a maximum absorbance at a slightly shorter wavelength of approximately 262 nm. researchgate.net The specific substituents on the phenyl ring of this compound—a chloro group and a trifluoromethyl group—will influence the electronic environment of the chromophore and thus shift the wavelength of maximum absorbance (λmax). While specific experimental data for this compound is not extensively detailed in the reviewed literature, analytical methods for other substituted cinnamic acid derivatives utilize a range of UV detection wavelengths. For instance, methods have been developed using detection at 286 nm for p-methoxycinnamic acid researchgate.net, 290 nm for cinnamic acid in a mixture with other phenolic compounds researchgate.net, and 292 nm for the simultaneous analysis of cinnamaldehyde (B126680) and its metabolite, cinnamic acid. rsc.org Therefore, for this compound, the optimal wavelength would be empirically determined by running a UV spectrum of a standard solution, but it is expected to be within the 250-300 nm range.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. unar.ac.id Cinnamic acids, including this compound, are generally non-volatile due to the polar carboxylic acid group. Consequently, direct analysis by GC-MS is challenging.

To make these compounds suitable for GC analysis, a derivatization step is typically required to convert the non-volatile acid into a more volatile derivative. researchgate.net A common and effective method is silylation, where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the active hydrogen in the carboxylic acid group to replace it with a non-polar trimethylsilyl (B98337) (TMS) group. researchgate.net This process increases the volatility and thermal stability of the analyte, allowing it to be vaporized and passed through the GC column.

Once separated by the GC column, the derivatized compound enters the mass spectrometer, which provides information about its molecular weight and fragmentation pattern. This fragmentation is often highly specific and can be used for definitive identification by comparing the obtained spectrum with library spectra or by interpretation. GC-MS can also be highly effective for separating positional isomers that may be difficult to resolve using liquid chromatography techniques. chromforum.org

Method Validation Protocols in Academic Research (e.g., Linearity, Precision, Accuracy, Recovery)

Method validation is a crucial process in analytical chemistry to ensure that a developed method is suitable for its intended purpose. For the quantification of this compound, typically by HPLC, validation would be performed according to established guidelines, such as those from the International Conference on Harmonization (ICH). researchgate.netnih.gov The key parameters evaluated include linearity, precision, accuracy, and recovery.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A calibration curve is generated by analyzing a series of standards at different concentrations, and the correlation coefficient (R²) is calculated. For analytical methods, an R² value of >0.999 is typically considered evidence of good linearity. rsc.org

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: intra-day precision (repeatability), which involves analyzing samples on the same day, and inter-day precision (intermediate precision), where analyses are conducted on different days. RSD values below 2% are generally considered acceptable for drug substance analysis. researchgate.net

Accuracy: Accuracy reflects the closeness of the measured value to the true or accepted value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., low, medium, and high). The percentage recovery is then calculated. Acceptable recovery ranges for biological matrices are often between 80-120%, while stricter ranges (e.g., 98-102%) may be required for pharmaceutical assays. researchgate.net

Recovery: While related to accuracy, recovery specifically refers to the extraction efficiency of an analytical method. It compares the amount of analyte measured after being subjected to the full sample preparation procedure against the amount measured from a standard solution that did not undergo extraction. For example, studies on cinnamaldehyde and cinnamic acid reported mean recovery values between 95.31% and 118.8%. rsc.org

The limits of detection (LOD) and quantification (LOQ) are also determined to establish the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 1: Representative HPLC Method Validation Parameters for Cinnamic Acid Derivatives

| Parameter | Cinnamic Acid rsc.org | p-methoxycinnamic Acid researchgate.net | Cinnamic Acid researchgate.net |

|---|---|---|---|

| Linearity Range | 0.001 - 1 µg/mL | 0.08 - 5.00 µg/mL | 0.009 - 0.4 mg/mL |

| Correlation Coefficient (R²) | 0.9995 | 0.998 | > 0.99 |

| Intra-day Precision (%RSD) | Not Specified | Not Specified | < 2% |

| Inter-day Precision (%RSD) | Not Specified | Not Specified | < 5% |

| Accuracy (% Recovery) | 95.31 - 118.8% | 98 - 102% | Not Specified |

| LOD | 1.0 ng/mL | 2.747 µg/mL | 0.009 mg/mL |

| LOQ | 1.0 ng/mL | 9.158 µg/mL | 0.029 mg/mL |

Stereoisomer Analysis and Separation Techniques

The structure of this compound, like other cinnamic acids, features a carbon-carbon double bond in the acrylic acid side chain. This double bond gives rise to the possibility of geometric isomerism, resulting in a cis (or Z) isomer and a trans (or E) isomer. These stereoisomers can have different physical, chemical, and biological properties. The trans isomer is generally the more common and thermodynamically stable form. sielc.com

The separation and analysis of these isomers are critical for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique for separating cis/trans isomers of cinnamic acid derivatives. ntu.edu.sg Reversed-phase columns, such as C18, are frequently used for this purpose. rsc.org The separation is based on the different polarities and shapes of the isomers, which cause them to interact differently with the stationary phase and elute at different times. ntu.edu.sg

In cases where the molecule contains a chiral center, leading to enantiomers, specialized chiral separation techniques are required. Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated on standard achiral columns. jackwestin.com Separation can be achieved by two main approaches:

Chiral Column Chromatography: This involves using an HPLC column with a chiral stationary phase (CSP). The CSP contains a single enantiomer of a chiral compound that interacts differently with each enantiomer in the sample, leading to different retention times and thus separation. jackwestin.com

Chiral Derivatization: The racemic mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid, to form a mixture of diastereomers. ntu.edu.sg Diastereomers have different physical properties and can be separated on a standard achiral HPLC column. After separation, the original enantiomers can be recovered by cleaving the derivatizing agent. jackwestin.com

For this compound, the primary stereoisomeric consideration is the separation of the cis and trans geometric isomers.

Emerging Research Directions and Future Perspectives

Designing Next-Generation Cinnamic Acid Derivatives through Rational Approaches

Rational design is a cornerstone of modern medicinal chemistry and materials science, focusing on the targeted modification of a lead compound to enhance desired properties. For cinnamic acid derivatives, this involves strategically altering its three main functional regions: the phenyl ring, the acrylic acid chain, and the carboxyl group. nih.gov The biological activities of these derivatives are heavily influenced by the nature and position of substituents on the phenyl ring. nih.govmdpi.com

The presence of a trifluoromethyl (CF₃) group, as seen in 5-Chloro-2-(trifluoromethyl)cinnamic acid, is a common strategy in pharmaceutical development to improve metabolic stability and bioavailability. chemimpex.com Similarly, halogen atoms like chlorine can significantly affect the bioactivity and selectivity of a compound. nih.gov Structure-activity relationship (SAR) studies on other halogenated cinnamic acid derivatives have shown that the position of the chlorine or fluorine substituent has a profound effect on biological activity and selectivity. For instance, in a series of cholinesterase inhibitors, para-substituted compounds exhibited potent activity against acetylcholinesterase (AChE), while ortho-substituted analogues were more effective against butyrylcholinesterase (BChE). nih.govresearchgate.net

This knowledge allows for the rational design of next-generation derivatives of this compound. By systematically modifying the position of the existing chloro and trifluoromethyl groups or by introducing additional functional groups, researchers can aim to optimize properties such as target binding affinity, selectivity, and pharmacokinetic profiles.

| Substituent Group | General Effect on Properties | Example from Research |

|---|---|---|

| Trifluoromethyl (CF₃) | Enhances metabolic stability, bioavailability, lipophilicity, and binding affinity. | Used in pharmaceuticals and agrochemicals to improve efficacy. chemimpex.com |

| Chlorine (Cl) | Modifies electronic properties, lipophilicity, and metabolic pathways. Positional changes can alter target selectivity. | The substitution position of chlorine on the phenyl ring significantly affects selectivity for acetylcholinesterase vs. butyrylcholinesterase. nih.govresearchgate.net |

| Tertiary Amine | Can introduce or enhance bioactivity. | Derivatives with a tertiary amine side chain show potent acetylcholinesterase inhibition, whereas parent compounds without it are inactive. nih.govresearchgate.net |

| Hydroxyl (-OH) | Often associated with antioxidant properties. | Hydroxycinnamic acids are known for their antioxidant and free radical scavenging activities. nih.gov |

Identification of Novel Biological Targets for this compound

While the specific biological targets of this compound are not yet extensively documented, the broader class of cinnamic acid derivatives has been shown to interact with a wide array of biological molecules, hinting at its potential therapeutic applications. nih.govresearchgate.net Cinnamic acid and its analogues have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. mdpi.comnih.gov

Research into related compounds provides a roadmap for identifying potential targets. For example, various cinnamic acid derivatives have been identified as inhibitors of oncogenic protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govresearchgate.net The mode of inhibition can vary from ATP-competitive to non-competitive, with selectivity often being fine-tuned by subtle chemical modifications. nih.gov Other chlorinated cinnamic acid derivatives have been investigated for their potential to inhibit enzymes involved in the biosynthesis of flavonoids and other phenolic compounds. ontosight.ai The antimicrobial activity of compounds like 2-Chloro-5-(trifluoromethyl)cinnamic acid may stem from their ability to disrupt microbial cell membranes or inhibit key metabolic enzymes.

Future research will likely focus on screening this compound against panels of known drug targets, such as kinases, proteases, and receptors, to uncover its specific molecular interactions and potential therapeutic uses.

Advanced Synthetic Strategies for Enhanced Accessibility and Selectivity

The synthesis of cinnamic acid and its derivatives has traditionally relied on classic reactions like the Perkin reaction. jocpr.com However, these methods can suffer from drawbacks such as the formation of unwanted side products. jocpr.com Modern organic synthesis is moving towards more efficient, selective, and sustainable approaches. beilstein-journals.org

The typical synthesis of 2-Chloro-5-(trifluoromethyl)cinnamic acid involves the reaction of 2-Chloro-5-(trifluoromethyl)benzaldehyde (B1662069) with malonic acid in the presence of a base. To improve upon such methods, researchers are exploring advanced strategies that offer greater control and higher yields. These include:

Decarboxylative Cross-Coupling: This method allows for the synthesis of cinnamic acid derivatives through a radical mechanism, providing an alternative pathway to traditional condensation reactions. beilstein-journals.org

Electrochemical Synthesis: Electrochemical methods are being revisited for processes like the decarboxylative trifluoromethylation of cinnamic acids, offering a potentially greener and more efficient route to β-(trifluoromethyl)styrenes, which are valuable building blocks. nih.govresearchgate.net

Advanced Catalysis: The use of specific catalysts, such as palladium N-heterocyclic carbenes, can facilitate reactions like the Mizoroki-Heck cross-coupling to produce cinnamic acids and their esters with excellent stability and compatibility with various substrates. ajol.info

Continuous Flow Reactors: For industrial-scale production, continuous flow reactors offer better control over reaction parameters, leading to higher yields and improved efficiency compared to batch processing.

| Synthetic Method | Description | Advantages | Potential Limitations |

|---|---|---|---|

| Perkin Reaction | Condensation of an aromatic aldehyde with an acid anhydride (B1165640). jocpr.com | Well-established, classic method. | Can lead to unwanted side products. jocpr.com |

| Knoevenagel Condensation | Reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group. | Commonly used for simple cinnamic acids. | May require specific catalysts and conditions. |

| Mizoroki-Heck Cross-Coupling | Palladium-catalyzed reaction of an aryl halide with an alkene. ajol.info | High efficiency, compatibility with diverse substrates. ajol.info | Requires a metal catalyst. |

| Electrochemical Decarboxylation | Uses electricity to drive the decarboxylative trifluoromethylation of cinnamic acids. nih.gov | Can reduce the need for chemical reagents, potentially greener. nih.gov | Reaction mechanism and yields can be sensitive to substrate structure. nih.gov |

| Continuous Flow Synthesis | Reagents are continuously fed into a reactor. | High scalability, precise control over reaction conditions, improved safety. | Requires specialized equipment. |

Integration of Omics Technologies in Understanding Compound Interactions

To fully understand the biological effects of this compound, it is crucial to look beyond single-target interactions and examine its impact on the entire biological system. The suite of "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—provides the tools for such a holistic analysis.

These high-throughput methods allow researchers to obtain a comprehensive snapshot of molecular changes within a cell or organism following exposure to a compound. mdpi.com For instance, a metabolomics study on Escherichia coli exposed to trans-cinnamic acid and its derivatives revealed significant alterations in the concentration of numerous metabolites, providing insights into the compounds' antibacterial mode of action. nih.gov Similarly, proteomics can be used to identify which proteins physically interact with the compound, while transcriptomics can show how the compound alters gene expression.

For halogenated organic compounds, multi-omics approaches can be particularly powerful. They can help in screening for microorganisms capable of dehalogenation, a crucial process in bioremediation, by analyzing genomic and metabolomic data. nih.gov By applying these technologies to study this compound, researchers can elucidate its mechanism of action, identify novel biomarkers of its effects, and potentially uncover new therapeutic applications.

Potential for Derivatization in Materials Science and Industrial Catalysis Research

The applications of cinnamic acid derivatives extend beyond pharmacology into the realm of materials science and industrial chemistry. The inherent structural features of cinnamic acid—specifically the conjugated double bond and the carboxylic acid group—make it an excellent building block for advanced polymers. researchgate.net These features allow for polycondensation reactions to create polyesters and polyamides. researchgate.netrsc.org

The trifluoromethyl group in this compound is particularly interesting for materials science. This group can enhance the chemical resistance, durability, and stability of polymers and coatings, making them suitable for demanding industrial applications. chemimpex.com Furthermore, the double bond in the cinnamic acid backbone provides a site for creating photoreactive polymers, which can be used in applications like drug delivery systems. researchgate.net

There is also emerging research into the use of cinnamic acid derivatives as organocatalysts. For example, geometric isomers of 3-methoxycinnamic acid have been shown to be effective catalysts in the polymerization of benzoxazines, significantly lowering the required reaction temperatures. mdpi.com This suggests a potential future role for derivatives of this compound as specialized catalysts in industrial processes.

Green Chemistry Principles in the Development of Cinnamic Acid Analogs

As the chemical industry faces increasing pressure to adopt more environmentally sustainable practices, the principles of green chemistry are becoming integral to the synthesis of new compounds. researchgate.net These principles aim to reduce waste, eliminate the use of hazardous substances, improve energy efficiency, and utilize renewable resources. royalsocietypublishing.orgindianchemicalsociety.comrroij.com

The synthesis of cinnamic acid derivatives is an active area for the application of green chemistry. Researchers are developing methods that replace hazardous organic solvents with greener alternatives like water or ionic liquids, or even eliminate solvents entirely. royalsocietypublishing.orgindianchemicalsociety.com Other green techniques being applied include:

Microwave and Ultrasound-Assisted Synthesis: These methods can accelerate reaction rates, increase yields, and reduce energy consumption compared to conventional heating. jocpr.comroyalsocietypublishing.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions and reduces the need for protecting groups. jocpr.com

Use of Renewable Feedstocks: Cinnamic acid itself is a naturally occurring plant metabolite, making it a renewable starting material for chemical synthesis. nih.gov

By incorporating these green chemistry principles into the design and synthesis of new analogs of this compound, the environmental impact of their production can be minimized, aligning chemical innovation with the goals of sustainability. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-2-(trifluoromethyl)cinnamic acid, and how is purity assessed?

- Synthesis : The compound is typically synthesized via Knoevenagel condensation between 2-(trifluoromethyl)benzaldehyde derivatives and malonic acid derivatives. For example, 2-(Trifluoromethyl)cinnamic acid (structurally analogous) is prepared with ≥98.0% purity using catalytic methods, as noted in similar trifluoromethyl-substituted cinnamic acid syntheses .

- Purity Assessment : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard, with melting point analysis (e.g., 204°C for 2-(trifluoromethyl)cinnamic acid) serving as a critical purity indicator .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR are essential for confirming the trifluoromethyl group and chlorine substitution patterns.

- Infrared Spectroscopy (IR) : Carboxylic acid C=O stretching (~1700 cm) and aromatic C-Cl vibrations (~600 cm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 216.16 g/mol for analogous compounds) .

Q. What safety protocols are critical during experimental handling?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in airtight containers at room temperature, away from oxidizers. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Density Functional Theory (DFT) studies predict electron-deficient aromatic systems (due to -Cl and -CF) may require tailored catalysts (e.g., piperidine or DMAP) to enhance condensation efficiency. Solvent polarity effects (e.g., DMF vs. ethanol) on reaction kinetics can also be modeled .

Q. What strategies mitigate steric and electronic challenges during functionalization of the trifluoromethyl group?

- Electron-withdrawing effects of -CF can hinder electrophilic substitution. Strategies include:

- Protecting Groups : Temporarily block the carboxylic acid to reduce deactivation.

- Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized boronic acids .

Q. How does the compound’s structure influence its biological activity in pharmacological studies?

- The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro-substitution directs regioselective interactions. Patent data shows similar structures (e.g., 5-chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl derivatives) exhibit activity in kinase inhibition assays .

Data Contradictions and Resolution

- Melting Point Variability : Some sources report 204°C for 2-(trifluoromethyl)cinnamic acid , while related chloro-trifluoromethyl benzoic acids show lower ranges (84–87°C) . This discrepancy may arise from crystallinity differences or impurities. Validate via DSC and recrystallization studies.

- Purity Metrics : While GC/TLC is standard for small-scale synthesis , advanced applications (e.g., pharmaceutical intermediates) require LC-MS validation to detect trace byproducts .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.